4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c12-11(13)15-21(19,20)8-3-1-7(2-4-8)14-9(16)5-6-10(17)18/h1-4H,5-6H2,(H,14,16)(H,17,18)(H4,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUUWKUFWYCKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Carbamimidoylsulfamoyl Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide intermediate.
Attachment to the Phenyl Ring: The sulfonamide intermediate is then reacted with a phenyl derivative under appropriate conditions to form the desired phenylsulfonamide.
Formation of the Amino Group: The phenylsulfonamide is further reacted with an appropriate reagent to introduce the amino group.
Formation of the Oxobutanoic Acid Moiety: Finally, the amino-phenylsulfonamide is reacted with a suitable reagent to introduce the oxobutanoic acid moiety, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical and Pharmacokinetic Insights
Biological Activity
4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : C11H14N4O5S
- Molecular Weight : 302.32 g/mol
Biological Activity Overview
The biological activity of this compound is primarily focused on its potential as an anticancer agent and its effects on apoptosis in cancer cells.
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases, which are crucial for the apoptotic process.
- Inhibition of Tumor Growth : In preclinical studies, this compound demonstrated significant tumor growth inhibition in xenograft models.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to modifications of the compound and their effects on biological activity:
| Modification | EC50 (nM) | GI50 (nM) | Biological Effect |
|---|---|---|---|
| Parent Compound | 270 | 229 | Induces apoptosis in DLD-1 colorectal cells |
| Addition of Sulfamoyl Group | TBD | TBD | Potential enhancement of solubility and activity |
| Variations in Phenyl Substituents | TBD | TBD | Altered receptor binding affinities |
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound.
- Study on Apoptosis Induction :
- Xenograft Model Study :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acid intermediates . Optimization involves adjusting reaction time (6–24 hours), temperature (60–100°C), and catalysts (e.g., Lewis acids for Friedel-Crafts). Monitor intermediates using HPLC or TLC to ensure stepwise progression. Post-synthesis, recrystallization in ethanol/water mixtures improves purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and sulfamoyl (N–S=O) vibrations at 1150–1350 cm⁻¹ .
- NMR : Analyze and spectra for aromatic proton environments (δ 7.2–8.1 ppm) and carbamimidoyl groups (δ 160–170 ppm for C=O) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to validate stereochemistry .
Q. What are the key considerations for solubility and storage to maintain stability?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (10 mM) and store at –20°C in amber vials to prevent photodegradation. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve enantiomeric mixtures formed during synthesis?
- Methodology : The Michael addition step generates R/S enantiomers due to the chiral center at the sulfamoyl group . Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. Alternatively, employ enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?
- Methodology : Synthesize derivatives by modifying substituents on the phenyl ring (e.g., halogens, alkyl groups) . Evaluate bioactivity using:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) via fluorescence polarization .
- Molecular docking : Simulate binding affinities with software like AutoDock Vina, focusing on hydrogen bonds between the carbamimidoyl group and catalytic residues .
Q. How should contradictory bioactivity data across studies be addressed?
- Methodology : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Replicate experiments under standardized protocols (e.g., Mosmann’s MTT assay for cytotoxicity ). Cross-validate using orthogonal methods, such as SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream protein expression .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) to model protein-ligand stability and DFT (density functional theory) to calculate electrostatic potential maps of the carbamimidoyl-sulfamoyl motif. Validate predictions with SPR or ITC (isothermal titration calorimetry) .
Q. How can metabolic pathways and degradation products be analyzed?
- Methodology : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Identify phase I oxidation products (e.g., hydroxylation at the butanoic acid chain) and phase II conjugates (glucuronidation). Compare degradation profiles under accelerated stability conditions (40°C/75% RH) using forced degradation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
